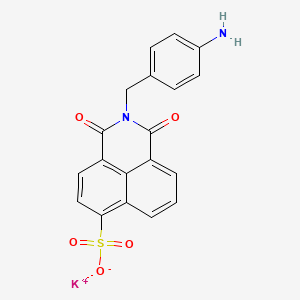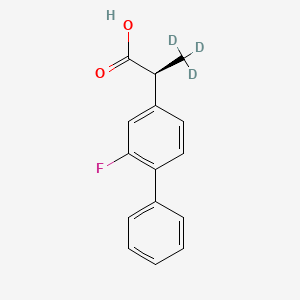
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is a chemical compound with the molecular formula C7H3BrD3N5. It is a deuterated form of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, which is used as an intermediate in the synthesis of Tedizolid-d3, a labelled form of Tedizolid, an antibacterial drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 typically involves the reaction of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine with formaldehyde. The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is primarily used as an intermediate in the synthesis of Tedizolid-d3, an antibacterial drug. Its applications extend to:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Integral in the development of antibacterial drugs.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is primarily related to its role as an intermediate in the synthesis of Tedizolid-d3. Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. The molecular targets include the bacterial ribosome, where it binds and prevents the formation of functional proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(2H-tetrazol-5-yl)pyridine: Similar structure but lacks the deuterium atoms.
2-Methyl-5-(5-bromopyridin-2-yl)tetrazole: Another structural isomer with similar properties.
Uniqueness
The uniqueness of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 lies in its deuterated form, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies .
Propriétés
Formule moléculaire |
C7H6BrN5 |
|---|---|
Poids moléculaire |
243.08 g/mol |
Nom IUPAC |
5-bromo-2-[2-(trideuteriomethyl)tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3/i1D3 |
Clé InChI |
JANKGNBDRWYWSN-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1N=C(N=N1)C2=NC=C(C=C2)Br |
SMILES canonique |
CN1N=C(N=N1)C2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)

![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)

![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)

![2-cyclopropyl-7-[dideuterio(hydroxy)methyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12430182.png)
![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)


